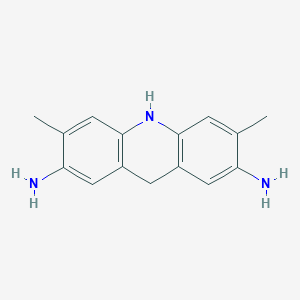
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine is a heterocyclic organic compound with the molecular formula C15H17N3. It belongs to the acridine family, which is known for its wide range of applications in pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their therapeutic potential in treating various disorders, including cancer and Alzheimer’s disease .
Métodos De Preparación
The synthesis of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide or methyl iodide ammonium under basic conditions . Another approach involves the reaction of acridine with dimethylamine . These reactions are usually carried out in the presence of a base such as triethylamine .
Análisis De Reacciones Químicas
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound also exhibits thermally activated delayed fluorescence, which is useful in the development of organic light-emitting diodes (OLEDs) .
Comparación Con Compuestos Similares
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine can be compared with other acridine derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but lacks the diamine groups, which affects its chemical reactivity and applications.
Phenoxazine derivatives: These compounds also exhibit delayed fluorescence but have different electronic properties due to the presence of oxygen in the heterocyclic ring.
The uniqueness of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
6375-25-3 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
3,6-dimethyl-9,10-dihydroacridine-2,7-diamine |
InChI |
InChI=1S/C15H17N3/c1-8-3-14-10(6-12(8)16)5-11-7-13(17)9(2)4-15(11)18-14/h3-4,6-7,18H,5,16-17H2,1-2H3 |
Clave InChI |
JPPDITKJDMWBJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=C(N2)C=C(C(=C3)N)C)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















